molecular formula C11H10BrN3 B14127087 6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine

6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine

Cat. No.: B14127087
M. Wt: 264.12 g/mol
InChI Key: IOLPUJSCZNBOFE-UHFFFAOYSA-N
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Description

6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C11H10BrN3. This compound features a bromine atom attached to a pyridine ring, which is further connected to another pyridine ring through a nitrogen atom. The presence of the bromine atom and the pyridine rings makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine typically involves the bromination of N-methyl-N-(pyridin-2-yl)pyridin-2-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. The use of automated systems and reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the nitrogen atoms.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products can include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Oxidized products may include nitroso or nitro derivatives.

    Reduction Reactions: Reduced products typically include primary or secondary amines.

Scientific Research Applications

6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties and reactivities, making them useful in catalysis and material science. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but with a single pyridine ring.

    4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a benzamide group instead of a second pyridine ring.

    N-(pyridin-2-yl)amides: Similar functional groups but different overall structure.

Uniqueness

6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine is unique due to the presence of two pyridine rings connected through a nitrogen atom and the bromine substituent

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

6-bromo-N-methyl-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C11H10BrN3/c1-15(10-6-2-3-8-13-10)11-7-4-5-9(12)14-11/h2-8H,1H3

InChI Key

IOLPUJSCZNBOFE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=CC=C1)Br)C2=CC=CC=N2

Origin of Product

United States

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